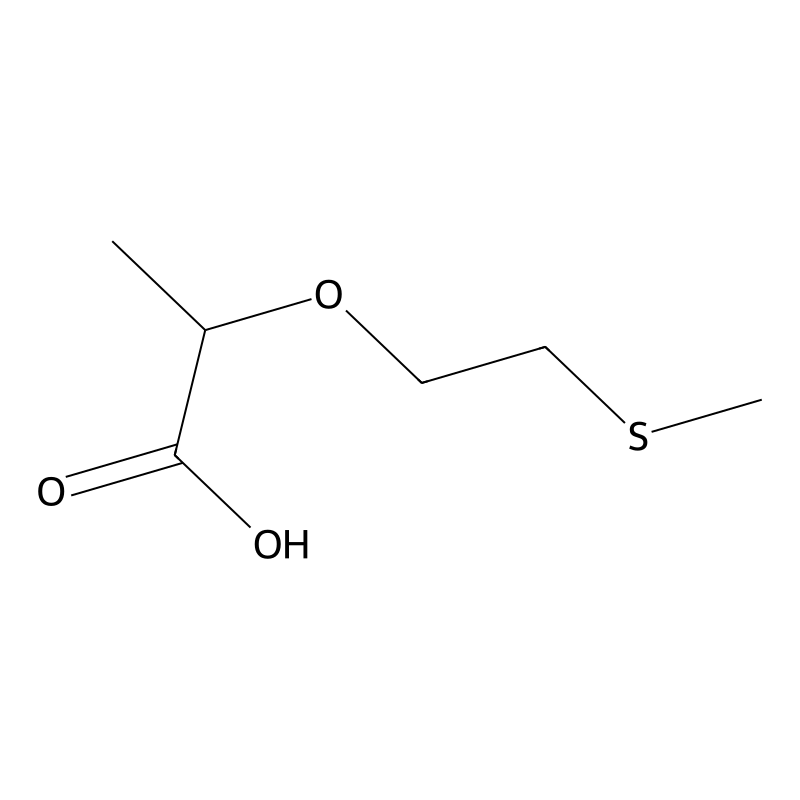

2-(2-(Methylthio)ethoxy)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-(Methylthio)ethoxy)propanoic acid is an organic compound with the molecular formula . It features a propanoic acid moiety substituted with a 2-(methylthio)ethoxy group, which contributes to its unique chemical properties. This compound is characterized by a sulfur atom in the methylthio group, which can influence its reactivity and interactions in biological systems. The presence of the ethoxy group enhances its solubility in organic solvents, making it suitable for various applications in chemistry and biology.

- Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: The carboxylic acid group may be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with nucleophiles like amines or thiols under basic conditions.

Major Products- Oxidation Products: Sulfoxides and sulfones.

- Reduction Products: Alcohol derivatives.

- Substitution Products: Various substituted ethoxy derivatives.

Research on 2-(2-(Methylthio)ethoxy)propanoic acid indicates potential biological activities, including interactions with specific enzymes or receptors. Its mechanism of action may involve modulation of biochemical pathways, such as enzyme inhibition or activation. Studies are ongoing to explore its therapeutic properties and possible applications in drug development .

The synthesis of 2-(2-(Methylthio)ethoxy)propanoic acid typically involves the reaction of 2-(methylthio)ethanol with a suitable propanoic acid derivative. A common method includes:

- Esterification: Reacting 2-(methylthio)ethanol with propanoic acid in the presence of an acid catalyst.

- Hydrolysis: Following esterification, hydrolysis is performed to yield the desired product.

In industrial applications, continuous flow reactors may be used to enhance efficiency during large-scale production. Advanced purification techniques like distillation and crystallization ensure high purity levels suitable for various applications .

2-(2-(Methylthio)ethoxy)propanoic acid has a range of applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for therapeutic properties and as a precursor for drug development.

- Industry: Utilized in producing specialty chemicals and materials due to its unique properties .

Studies on the interactions of 2-(2-(Methylthio)ethoxy)propanoic acid with biomolecules are essential for understanding its biological activity. These interactions may involve binding to specific enzymes or receptors, leading to changes in enzyme activity or modulation of signaling pathways. Further research is needed to elucidate these mechanisms and identify potential therapeutic targets .

Several compounds share structural similarities with 2-(2-(Methylthio)ethoxy)propanoic acid, including:

- 2-(2-Methoxyethoxy)propanoic acid: Similar structure but contains a methoxy group instead of a methylthio group.

- 2-(2-Ethoxyethoxy)propanoic acid: Similar structure but features an ethoxy group instead of a methylthio group.

Uniqueness

The uniqueness of 2-(2-(Methylthio)ethoxy)propanoic acid lies in the presence of the methylthio group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This characteristic may influence its biological activity and potential applications in various fields .